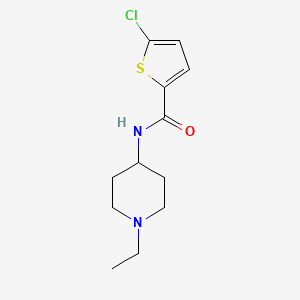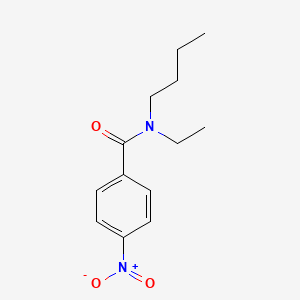
5-chloro-N-(1-ethylpiperidin-4-yl)thiophene-2-carboxamide
説明
5-chloro-N-(1-ethylpiperidin-4-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C12H17ClN2OS and its molecular weight is 272.79 g/mol. The purity is usually 95%.
The exact mass of the compound 5-chloro-N-(1-ethyl-4-piperidinyl)-2-thiophenecarboxamide is 272.0750120 g/mol and the complexity rating of the compound is 269. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Allosteric Modulation of CB1 Receptor
Research on indole-2-carboxamides, closely related to the specified compound, has elucidated their role as allosteric modulators for the cannabinoid type 1 receptor (CB1). Structural studies have identified key features such as chain length, electron-withdrawing groups, and amino substituents that significantly impact binding affinity and cooperativity. These modulators have shown potential in influencing CB1 receptor activities without activating the receptor directly, suggesting applications in studying cannabinoid receptor function and possibly in therapeutic interventions targeting the endocannabinoid system (Khurana et al., 2014).
Antipsychotic Potential
Compounds structurally related to "5-chloro-N-(1-ethyl-4-piperidinyl)-2-thiophenecarboxamide" have been synthesized and evaluated for their potential as antipsychotic agents. Through their interactions with dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, these heterocyclic carboxamides demonstrated promising in vivo activities, comparable to known antipsychotic drugs. This highlights their potential for development into therapeutic agents for treating psychiatric disorders (Norman et al., 1996).
Serotonin 1A Receptor Antagonism
WAY-100635, a compound closely related to the specified chemical, has been studied for its high affinity and selectivity towards the 5-HT1A receptor, showcasing potent antagonistic properties. This compound has been utilized in various research contexts to explore 5-HT1A receptor functions, offering insights into the receptor's role in neurological and psychiatric conditions. It serves as a standard antagonist in further studies of 5-HT1A receptor function (Forster et al., 1995).
Synthesis and Characterization
The synthesis of new heterocyclic compounds, including those derived from thiophene and thiazolopyrimidine, has been explored for potential applications in medicinal chemistry. These compounds, through their novel structures, have been studied for their anticancer, anti-inflammatory, and analgesic properties. This research contributes to the development of new therapeutic agents with improved efficacy and selectivity (Abu‐Hashem et al., 2020).
Anxiolytic Effects in Non-Human Primates
Studies on the anxiolytic-like effects of selective 5-HT1A receptor antagonists, like WAY 100635, in non-human primates have provided valuable insights into the potential therapeutic applications of these compounds for treating anxiety disorders. The research underscores the importance of understanding the role of 5-HT1A receptors in anxiety and the potential benefits of targeting this receptor for therapeutic intervention (Barros et al., 2003).
特性
IUPAC Name |
5-chloro-N-(1-ethylpiperidin-4-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2OS/c1-2-15-7-5-9(6-8-15)14-12(16)10-3-4-11(13)17-10/h3-4,9H,2,5-8H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBYVBBLVLLKOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-bromo-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4593110.png)
![3-[(methylsulfonyl)amino]-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4593125.png)
![2-methyl-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B4593138.png)
![2-{[3-cyano-4-(4-fluorophenyl)-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(2-iodophenyl)acetamide](/img/structure/B4593156.png)
![1-(4-Chlorophenyl)-3-[4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl]urea](/img/structure/B4593160.png)
![[2-bromo-4-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] benzenesulfonate](/img/structure/B4593165.png)
![1-(4-chlorophenyl)-3-{1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}urea](/img/structure/B4593173.png)
![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3,4-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B4593176.png)
![N,N-dicyclohexyl-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B4593183.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B4593184.png)
![3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-[(4-FLUOROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE](/img/structure/B4593188.png)
![2-chloro-N-[2-[(4-chlorophenyl)methoxy]ethyl]-5-(1,2,4-triazol-4-yl)benzamide](/img/structure/B4593191.png)


